2-(4-Nitrophenylthio)benzoic acid
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Overview
Description
2-(4-Nitrophenylthio)benzoic acid is an organic compound with the molecular formula C13H9NO4S. It is characterized by the presence of a nitrophenylthio group attached to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenylthio)benzoic acid typically involves a nucleophilic substitution reaction. One common method starts with the reaction of 2-nitro-4-thiamphenicol benzoic acid with cyanide under carbonitriding conditions in the presence of a catalyst. This reaction produces 2-nitro-4-thiamphenicol cyanophenyl, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of 2-nitro-4-methylsulfonyltoluene as a starting material. This compound undergoes oxidation to form the carboxyl group, followed by nucleophilic substitution and further oxidation to produce the final product. These methods are designed to be efficient, with moderate reaction conditions and shorter reaction times, while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Conversion of the nitro group to a carboxyl group.
Reduction: Formation of 2-(4-aminophenylthio)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenylthio)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can undergo redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, modulating their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenylthio)benzoic acid: Similar structure but with an amino group instead of a nitro group.
2-(4-Methylphenylthio)benzoic acid: Similar structure but with a methyl group instead of a nitro group.
2-(4-Chlorophenylthio)benzoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(4-Nitrophenylthio)benzoic acid is unique due to the presence of the nitrophenylthio group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNMGYXKADUUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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